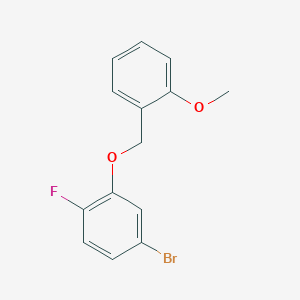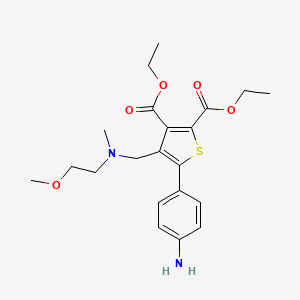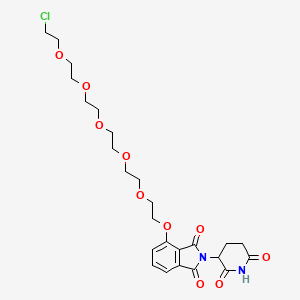
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole derivatives followed by acetic acid substitution. One common synthetic route includes the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts to enhance the reaction efficiency.
化学反応の分析
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atoms in the compound may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.
類似化合物との比較
2-(4,5-Dibromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone that regulates growth and development.
5-Bromoindole-3-acetic acid: Another brominated indole derivative with similar biological activities but different structural features.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
The uniqueness of this compound lies in its dual bromination, which may confer distinct chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C10H7Br2NO2 |
|---|---|
分子量 |
332.98 g/mol |
IUPAC名 |
2-(4,5-dibromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) |
InChIキー |
UVOFZGXZYNVKAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)


![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)

